molecular formula C13H23NO5 B3421185 Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate CAS No. 2102885-50-5

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate

Cat. No.: B3421185
CAS No.: 2102885-50-5
M. Wt: 273.33 g/mol
InChI Key: SZFFCEBBQIJXEV-KTKRTIGZSA-N
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Description

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is an organic compound with the molecular formula C13H23NO5. It is known for its unique structure, which includes both dimethylamino and diethoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its dimethylamino group allows it to interact with nucleophilic sites on enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate can be compared with similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-[(dimethylamino)methylidene]-4,4-dimethoxy-3-oxobutanoate: Similar structure but with dimethoxy groups instead of diethoxy groups.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

CAS No.

2102885-50-5

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

InChI

InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9-

InChI Key

SZFFCEBBQIJXEV-KTKRTIGZSA-N

Isomeric SMILES

CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC

SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Canonical SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Origin of Product

United States

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